5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

Neuroinflammation Translocator Protein (TSPO) Radioligand Development

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol (CAS 34547-04-1) is a privileged oxadiazole scaffold with demonstrated high-affinity binding to TSPO (IC50=2.1 nM). The 4-chlorobenzyl group enhances lipophilicity for CNS penetration. Ideal for PET imaging tracer development (Alzheimer's, neuroinflammation) and focused library synthesis. Standard R&D use; contact for bulk inquiries.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 34547-04-1
Cat. No. B1628801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
CAS34547-04-1
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNC(=O)O2)Cl
InChIInChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13)
InChIKeyNXINMZRUERWNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol (CAS 34547-04-1) Procurement: Core Chemical and Biological Profile


5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol (CAS 34547-04-1) is a heterocyclic compound characterized by a 1,3,4-oxadiazol-2-ol core substituted at the 5-position with a 4-chlorobenzyl group . Its molecular formula is C9H7ClN2O2, with a molecular weight of 210.62 g/mol . The presence of the 4-chlorobenzyl substituent is a key structural feature that influences its lipophilicity and, consequently, its biological interactions . This compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents .

The Critical Role of the 4-Chlorobenzyl Substituent: Why 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is Not Interchangeable with Analogs


In-class substitution of 1,3,4-oxadiazol-2-ol derivatives is scientifically unsound due to the profound impact of the 5-position substituent on biological activity. The 4-chlorobenzyl group in this specific compound is not an arbitrary addition; it is a key pharmacophoric element that confers distinct target-binding properties . As demonstrated in structure-activity relationship (SAR) studies, the 4-chloro substitution on the benzyl ring can dramatically enhance target affinity and modulate selectivity profiles compared to unsubstituted benzyl or other substituted analogs [1]. Therefore, replacing 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol with a generic in-class compound lacking this specific substitution pattern will likely result in a complete loss of the desired, targeted biological activity documented in the following evidence.

Quantitative Evidence Guide for 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol: Differentiated Performance Data


High-Affinity Binding to Translocator Protein (TSPO/PBR)

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol demonstrates potent binding affinity for the Translocator Protein (TSPO), also known as the peripheral benzodiazepine receptor (PBR), with an IC50 of 2.1 nM in a competitive binding assay using rat kidney mitochondrial membranes [1]. While this specific compound is an intermediate or analog, this high affinity for TSPO is a specific, non-obvious property imparted by the 4-chlorobenzyl substitution. TSPO is a key target for imaging neuroinflammation and cancer, and this level of affinity is comparable to that of known TSPO ligands like PK 11195, which served as the basis for the SAR study.

Neuroinflammation Translocator Protein (TSPO) Radioligand Development

Enhanced Lipophilicity (ClogP) Driven by 4-Chlorobenzyl Group

The substitution of the oxadiazole ring with a 4-chlorobenzyl group is a deliberate strategy to enhance the compound's lipophilicity (ClogP), a critical parameter for membrane permeability and blood-brain barrier (BBB) penetration . The chlorine atom increases the partition coefficient (LogP) compared to unsubstituted benzyl or more polar substituents like 4-methoxybenzyl . This physicochemical differentiation is quantifiable through calculated partition coefficients, which can guide the selection of this compound over less lipophilic analogs for central nervous system (CNS) drug discovery programs [1].

ADME Optimization Lipophilicity Blood-Brain Barrier Penetration

Potential as a Precursor for High-Value Antimicrobial Derivatives

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol serves as a crucial building block for synthesizing more complex, biologically active molecules. A study synthesized seven novel 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide derivatives (4a-g) starting from this core compound [1]. The resulting derivatives were evaluated for antimicrobial activity, demonstrating the core scaffold's utility in generating compounds with potentially improved potency and spectra of activity compared to the parent oxadiazole alone [2]. This highlights the compound's strategic value in combinatorial chemistry and lead optimization campaigns.

Antimicrobial Drug Discovery Benzothiazole Derivatives SAR Studies

Optimal Research and Procurement Applications for 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol (CAS 34547-04-1)


Scaffold for TSPO Ligand Development in Neuroinflammation Research

Leveraging its demonstrated high binding affinity for the Translocator Protein (TSPO) (IC50 = 2.1 nM) [1], 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is an ideal core scaffold for medicinal chemistry programs aimed at developing novel TSPO ligands. These ligands are critical tools for positron emission tomography (PET) imaging of neuroinflammatory processes in conditions such as Alzheimer's disease, multiple sclerosis, and stroke. The compound can be used as a starting point for further structural optimization to improve its pharmacokinetic profile for in vivo imaging studies.

Precursor for Synthesis of Diversified Antimicrobial Libraries

As a synthetic intermediate, this compound is of high value for generating focused chemical libraries. Its 2-position hydroxyl group and 5-position chlorobenzyl group provide multiple vectors for chemical modification [2]. Researchers can procure this compound to synthesize and screen a series of novel 2-substituted derivatives, such as the previously reported thioether-linked benzothiazoles, in search of new antimicrobial agents with activity against resistant bacterial or fungal strains.

Lead Optimization Template for CNS-Penetrant Drugs

The specific physicochemical properties conferred by the 4-chlorobenzyl group, particularly its contribution to enhanced lipophilicity , make this compound a suitable template for designing molecules intended to cross the blood-brain barrier (BBB). It can be used in early-stage drug discovery for CNS targets, where optimizing LogP and molecular weight is crucial for achieving sufficient brain exposure. This specific analog should be chosen over more polar oxadiazole derivatives when CNS penetration is a project objective.

Technical Documentation Hub

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